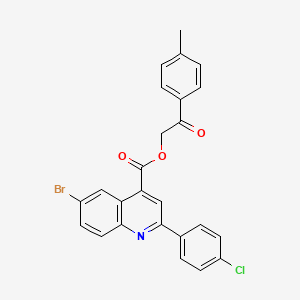
2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, a heterocyclic aromatic compound, has gained prominence due to its versatile applications in industrial and synthetic organic chemistry. The compound consists of a benzene ring fused with a pyridine moiety, with the molecular formula C₉H₇N. Quinoline serves as a scaffold for drug discovery and plays a significant role in medicinal chemistry .
Méthodes De Préparation
Several synthetic routes exist for constructing the quinoline scaffold. Notable classical protocols include:
- Gould–Jacob Reaction
- Friedländer Synthesis
- Pfitzinger Reaction
- Skraup Synthesis
- Doebner–von Miller Reaction
- Conrad-Limpach Synthesis
Among these, the Doebner–von Miller Reaction stands out as a reliable method for synthesizing 2-methylquinoline derivatives. Researchers have reported its successful application in the preparation of 2-methylquinoline compounds .
Analyse Des Réactions Chimiques
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
- Oxidation : Quinoline derivatives can be oxidized using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction : Reduction of quinoline can be achieved using hydrogen gas (H₂) and a catalyst (e.g., palladium on carbon).
- Substitution : Halogenation reactions (e.g., bromination or chlorination) lead to the formation of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate.
Major products from these reactions include substituted quinoline derivatives with diverse functional groups.
Applications De Recherche Scientifique
The compound finds applications in various fields:
- Chemistry : As a building block for more complex molecules.
- Biology : Investigating its interactions with biological targets.
- Medicine : Potential use in drug development.
- Industry : As a precursor for pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these pathways fully.
Comparaison Avec Des Composés Similaires
While 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique in its structure, similar compounds include other quinoline derivatives like 2-methylquinoline and its analogues.
Propriétés
Formule moléculaire |
C25H17BrClNO3 |
|---|---|
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrClNO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-9-19(27)10-7-16)28-22-11-8-18(26)12-20(21)22/h2-13H,14H2,1H3 |
Clé InChI |
RYYLRNBMCTXARP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12053246.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053250.png)
![5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12053255.png)

![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
![N-(3,4-difluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053278.png)
![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)




![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)
